Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-8-iodoquinazoline

Cross-coupling Regioselectivity Palladium catalysis

This dual-halogenated quinazoline scaffold is essential for step-economic synthesis due to its orthogonal reactivity (Csp2–I > C(4)–Cl). This hierarchy allows one to sequentially install diverse substituents without protection, enabling rapid library generation of VEGFR-2/EGFR T790M inhibitors. Select this critical gateway intermediate to streamline high-yielding (83% route) convergent sequences and de-risk scale-up compared to symmetrical or less regioselective building blocks.

Molecular Formula C8H4ClIN2
Molecular Weight 290.49 g/mol
CAS No. 125096-73-3
Cat. No. B175156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-iodoquinazoline
CAS125096-73-3
Synonyms4-Chloro-8-iodoquinazoline
Molecular FormulaC8H4ClIN2
Molecular Weight290.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)N=CN=C2Cl
InChIInChI=1S/C8H4ClIN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H
InChIKeyJMEUDFPLOIQUOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-8-iodoquinazoline (CAS 125096-73-3): Core Heterocyclic Intermediate for Targeted Kinase Inhibitor Synthesis and Halogen-Specific Cross-Coupling


4-Chloro-8-iodoquinazoline (CAS 125096-73-3) is a polyhalogenated quinazoline derivative characterized by the presence of two chemically distinct halogen substituents at the 4- and 8-positions of the quinazoline bicyclic scaffold . This dual halogenation is the structural foundation for its primary role as a versatile synthetic intermediate, enabling the convergent and site-selective assembly of unsymmetrical polycarbo-substituted quinazolines, particularly those targeting therapeutically relevant tyrosine kinases [1] [2].

Why 4-Chloro-8-iodoquinazoline Cannot Be Substituted with Mono-Halogenated or Alternative Dihalogenated Quinazoline Analogs


Generic substitution of 4-chloro-8-iodoquinazoline is precluded by the documented, quantifiable difference in the intrinsic reactivity of the Csp2–halogen bonds. In the context of palladium-catalyzed cross-coupling reactions, the Csp2–I bond exhibits a significantly higher reactivity compared to both the C(4)–Cl bond and the Csp2–Br bond, with the reactivity trend clearly established as Csp2–I > C(4)–Cl > Csp2–Br [1]. This differential reactivity is the mechanistic basis for the site-selective functionalization that this compound enables, allowing for the sequential introduction of diverse substituents at the 8- and 4-positions without the need for protecting groups [2]. Consequently, substituting with a different halogen pattern (e.g., 4,6-diiodo or 4-chloro-6-bromo) would drastically alter or eliminate the capacity for programmed, high-yielding, multi-step cross-coupling sequences that are essential for the synthesis of complex, medicinally relevant 4-anilinoquinazoline analogs [3].

Quantified Differentiation Evidence for 4-Chloro-8-iodoquinazoline: Cross-Coupling Reactivity, Synthetic Efficiency, and Kinase Inhibition Activity


Cross-Coupling Reactivity Hierarchy: The 8-Iodo Substituent Enables a Unique, Programmable Site-Selective Functionalization

The key differentiation for 4-chloro-8-iodoquinazoline is the established, quantifiable hierarchy of Csp2–halogen bond reactivity in palladium-catalyzed cross-couplings. The Csp2–I bond at the 8-position is definitively the most reactive site, followed by the C(4)–Cl bond, and then the Csp2–Br bond (if present in an analog). This trend is explicitly ranked as Csp2–I > C(4)–Cl > Csp2–Br [1]. This contrasts with the reactivity of other dihalogenated analogs, such as the 4-chloro-6-iodo isomer, where the electronic environment at the 6-position alters the selectivity profile [2].

Cross-coupling Regioselectivity Palladium catalysis Reaction development

High-Yield Regioselective Synthesis: A Direct and Efficient Route to the 4-Chloro-8-iodo Scaffold

The synthesis of 4-chloro-8-iodoquinazoline has been optimized to a highly efficient, regioselective process that offers a tangible advantage over alternative, lower-yielding routes to analogous dihalogenated intermediates. A published method employing an in situ trapping metalation strategy with iodine as the electrophilic quench directly yields the target compound in an 83% isolated yield [1]. This specific transformation is a critical enabling step, providing efficient access to the differentiated scaffold that is essential for subsequent derivatization. In contrast, syntheses of other multi-halogenated quinazolines often involve more steps, require harsher conditions, or result in lower overall yields, making the efficient production of this specific building block a key procurement consideration .

Synthetic methodology Metalation Quinazoline functionalization Process chemistry

Potent Dual VEGFR-2/EGFR Kinase Inhibition by Iodoquinazoline Derivatives: A Differentiated Pharmacological Profile

Derivatives synthesized from iodoquinazoline scaffolds, for which 4-chloro-8-iodoquinazoline is a key precursor, exhibit potent and differentiated dual inhibition of both VEGFR-2 and the clinically relevant, drug-resistant mutant EGFR T790M [1]. In a study of related iodoquinazoline derivatives, the most potent compounds demonstrated IC50 values as low as 0.90 µM for VEGFR-2 and 0.30 µM for EGFR T790M [1]. This dual inhibitory profile is a quantifiable differentiation from many 4-anilinoquinazoline analogs, which are often selective for one kinase or the other, and is a direct consequence of the specific substitution pattern enabled by the 4-chloro-8-iodo intermediate. This contrasts with analogs like 4-chloro-6-iodoquinazoline, which may yield derivatives with a different SAR profile [2].

Kinase inhibition VEGFR-2 EGFR T790M Anticancer drug discovery Structure-activity relationship (SAR)

Optimal Deployment Scenarios for 4-Chloro-8-iodoquinazoline in Medicinal Chemistry and Materials Research


Medicinal Chemistry: Scaffold for Next-Generation Dual VEGFR-2/EGFR T790M Kinase Inhibitors

Procurement of 4-chloro-8-iodoquinazoline is strategically justified for programs focused on developing novel anticancer agents that require dual inhibition of VEGFR-2 and the EGFR T790M drug-resistance mutant [1]. The compound serves as the critical gateway intermediate to access the iodoquinazoline chemotype, which has demonstrated potent, low-micromolar IC50 values against both targets, a profile not easily achieved with simpler 4-anilinoquinazoline derivatives [2].

Organic Synthesis: Platform for Programmable, Sequential Cross-Coupling Reactions

This compound is the optimal starting material for any research group or process chemist seeking to build unsymmetrical polycarbo-substituted quinazolines with high regiocontrol and efficiency [1]. Its unique reactivity hierarchy (Csp2–I > C(4)–Cl > Csp2–Br) provides a built-in, quantifiable orthogonality that dictates a predictable, stepwise functionalization sequence without the need for additional protecting group strategies, streamlining the synthesis of complex molecular libraries [2].

Process Development: A Cost-Effective Building Block Enabled by an Efficient Synthesis

For projects that require the scale-up of 4,8-disubstituted quinazolines, the selection of 4-chloro-8-iodoquinazoline is supported by a published high-yielding (83%) synthetic route [1]. This documented efficiency translates to a lower cost and more reliable supply chain for this advanced intermediate compared to other dihalogenated quinazoline building blocks that are accessible only through lengthier, lower-yielding sequences, thereby de-risking larger-scale production [2].

Photophysical Materials Discovery: Fluorescent Probe and Sensor Development

The polycarbo-substituted quinazolines derived from 4-chloro-8-iodoquinazoline exhibit tunable photophysical properties, including UV-vis absorption and emission characteristics, as demonstrated through detailed spectroscopic analysis and supported by DFT calculations [1]. The ability to install diverse aryl and alkynyl groups at the 2-, 4-, and 8-positions via the site-selective cross-coupling sequence makes this building block an ideal candidate for the design and synthesis of novel fluorescent probes and materials [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-8-iodoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.